molecular formula C21H28FN3O2 B570192 Azidoindolene 1 CAS No. 1364933-69-6

Azidoindolene 1

Cat. No.: B570192
CAS No.: 1364933-69-6
M. Wt: 373.5 g/mol
InChI Key: OYSGCJWUJHZLBD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Azidoindolene 1 involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route includes:

Chemical Reactions Analysis

Azidoindolene 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Azidoindolene 1 involves its interaction with cannabinoid receptors. The tetramethylcyclopropyl group confers selectivity for the peripheral cannabinoid receptor 2, while the aminoalkylindole group is necessary for high affinity at either cannabinoid receptor 1 or cannabinoid receptor 2 . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Azidoindolene 1 is structurally similar to other synthetic cannabinoids such as UR-144 and XLR11. These compounds share a hydrazide linkage between the tetramethylcyclopropyl group and the aminoalkylindole group . this compound’s unique structure and specific functional groups may confer different biological activities and receptor selectivities compared to its analogs.

Similar Compounds

This compound’s uniqueness lies in its specific structural modifications, which may result in distinct pharmacological properties and applications.

Properties

IUPAC Name

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSGCJWUJHZLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801341924
Record name Azidoindolene 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801341924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-69-6
Record name Azidoindolene 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801341924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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